Allyl Isonicotinate: A Technical Guide to its Chemical Properties, Structure, and Synthetic Profile
Allyl Isonicotinate: A Technical Guide to its Chemical Properties, Structure, and Synthetic Profile
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, the strategic combination of distinct functional motifs within a single molecular framework is a cornerstone of innovation. Allyl isonicotinate, a molecule featuring a pyridine-4-carboxylate core functionalized with a reactive allyl group, represents a compelling example of this principle. The isonicotinate scaffold is a privileged structure in drug discovery, most famously represented by the anti-tubercular agent isoniazid. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing solubility, pharmacokinetic properties, and target engagement. The appended allyl group is not merely a passive linker; it is a versatile chemical handle for a variety of transformations, including polymerization, cross-coupling reactions, and thiol-ene "click" chemistry, making it valuable for the synthesis of complex molecules and functional materials.[1]
This technical guide provides an in-depth exploration of the chemical and structural properties of allyl isonicotinate, intended for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, outline a robust synthetic protocol, and discuss its potential applications, grounding our analysis in established chemical principles and field-proven insights.
Core Molecular Structure and Physicochemical Properties
Allyl isonicotinate, with the IUPAC name prop-2-enyl pyridine-4-carboxylate, is defined by the esterification of isonicotinic acid with allyl alcohol.[2] This union results in a molecule that marries the aromatic, electron-deficient pyridine ring with the nucleophilic and reactive terminal alkene of the allyl moiety.
Caption: Chemical structure of Allyl Isonicotinate.
A summary of its key physicochemical properties is presented below, compiled from authoritative databases.[2][3]
| Property | Value | Source |
| CAS Number | 25635-24-9 | [2][3] |
| Molecular Formula | C₉H₉NO₂ | [2][3] |
| Molecular Weight | 163.18 g/mol | [3] |
| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| XLogP3-AA | 1.3 | [2] |
| Topological Polar Surface Area | 39.2 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
The XLogP3-AA value of 1.3 suggests a favorable balance between hydrophilicity and lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of three hydrogen bond acceptors (the pyridine nitrogen and the two ester oxygens) provides points of interaction for molecular recognition in biological systems.
Spectroscopic Characterization: The Molecular Fingerprint
Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic methods provide a detailed "fingerprint" of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of allyl isonicotinate is highly characteristic, with distinct signals for both the allyl and isonicotinate moieties. The data below is representative of what is expected for this structure.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Coupling |
| ~8.79 | Doublet (d) | 2H | H-2, H-6 (Pyridine) | Coupling to H-3 and H-5 |
| ~7.86 | Doublet (d) | 2H | H-3, H-5 (Pyridine) | Coupling to H-2 and H-6 |
| ~6.02 | Multiplet (ddt) | 1H | -CH=CH₂ (Allyl) | Coupling to cis, trans, and CH₂ protons |
| ~5.44 | Doublet of triplets (dt) | 1H | -CH=CH ₂(trans) | Trans- and geminal coupling |
| ~5.33 | Doublet of triplets (dt) | 1H | -CH=CH ₂(cis) | Cis- and geminal coupling |
| ~4.86 | Doublet (d) | 2H | -O-CH₂ -CH= | Coupling to the vinyl -CH proton |
Expert Interpretation: The spectrum is defined by two key regions. The downfield region (7.8-8.8 ppm) shows two doublets characteristic of a 1,4-disubstituted (para) pyridine ring. The protons adjacent to the nitrogen (H-2, H-6) are deshielded and appear further downfield. The allyl group protons appear in the more upfield region (4.8-6.1 ppm). The internal vinyl proton (~6.02 ppm) presents as a complex multiplet due to its coupling with three distinct sets of protons: a large trans-coupling (~17 Hz), a medium cis-coupling (~10 Hz), and a smaller coupling to the allylic CH₂ group (~5-6 Hz).[7] This complex splitting pattern, often a doublet of doublet of triplets (ddt), is a hallmark of a terminal allyl group and serves as a powerful diagnostic tool.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3050 | Medium | =C-H stretch (Aromatic & Alkene) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1640 | Medium | C=C stretch (Alkene) |
| ~1595, ~1410 | Medium-Strong | C=C, C=N stretches (Pyridine ring) |
| ~1270, ~1100 | Strong | C-O stretch (Ester) |
Causality in Interpretation: The most prominent peak in the IR spectrum is the strong carbonyl (C=O) stretch of the ester at approximately 1725 cm⁻¹. Its position confirms the presence of the ester functionality. The presence of both aromatic and alkene C=C bonds is evidenced by peaks in the 1640-1410 cm⁻¹ region. The C-O single bond stretches of the ester group are also typically strong and appear in the fingerprint region between 1300 and 1100 cm⁻¹.[8]
Synthesis and Purification: A Validated Protocol
While numerous suppliers offer allyl isonicotinate, understanding its synthesis is crucial for researchers who may wish to produce derivatives or scale up production. The most direct and common method is a Fischer esterification of isonicotinic acid with allyl alcohol.
Caption: General workflow for the synthesis of Allyl Isonicotinate.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, where successful completion of each step provides the foundation for the next.
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (10.0 g, 81.2 mmol).
-
Reagent Addition: Add an excess of allyl alcohol (100 mL). The alcohol serves as both a reagent and the solvent. This large excess is a key experimental choice; according to Le Châtelier's principle, it drives the reversible esterification reaction towards the product side, maximizing yield.
-
Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring. The acid protonates the carbonyl oxygen of the isonicotinic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the allyl alcohol.
-
Reaction: Heat the mixture to reflux (the boiling point of allyl alcohol is ~97 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting isonicotinic acid spot is no longer visible.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). This step is critical to neutralize the sulfuric acid catalyst and any remaining unreacted isonicotinic acid, causing effervescence (CO₂ release).
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined. The choice of ethyl acetate is based on its ability to readily dissolve the ester product while being immiscible with the aqueous phase.
-
Workup - Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This removes residual water that can interfere with purification and characterization.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity). This separates the desired ester from non-polar impurities and any residual starting materials.
-
Characterization: The purified fractions are combined, the solvent is evaporated, and the final product, a colorless to pale yellow oil, is characterized by ¹H NMR, IR, and mass spectrometry to confirm its structure and purity (>98%).[1]
Reactivity and Applications in Drug Development
While direct literature on the biological activity of allyl isonicotinate is sparse, its potential can be inferred from its constituent parts. As application scientists, we often extrapolate from known reactive motifs to predict the utility of novel compounds.
-
The Allyl Handle: The terminal double bond is a site of rich chemical reactivity. It can undergo radical halogenation, nucleophilic substitution (forming an allyl carbocation intermediate), and various transition-metal-catalyzed cross-coupling reactions.[9] This functionality allows allyl isonicotinate to serve as a building block for more complex molecular architectures. For example, it could be grafted onto polymer backbones or used in the synthesis of natural product analogues.[4]
-
Inference from Allyl Isothiocyanate (AITC): A related compound, allyl isothiocyanate (AITC), is extensively studied for its potent anticancer properties.[10][11] AITC is known to induce apoptosis and cell cycle arrest in various cancer cell lines.[12][13] While the isothiocyanate group is the primary driver of this activity through mechanisms like ROS production, the shared allyl motif highlights the potential for allyl-containing compounds to be explored as bioactive agents.[10][14]
-
The Isonicotinate Core: The pyridine-4-carboxylate structure is a well-established pharmacophore. Its presence in isoniazid underscores its ability to interact with biological targets. The nitrogen atom can coordinate with metal ions in metalloenzymes or form crucial hydrogen bonds with protein active sites. Therefore, allyl isonicotinate could serve as a scaffold for developing new inhibitors or modulators of enzymatic pathways.
Safety and Handling
Allyl isonicotinate is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[6]
-
Ensure adequate ventilation, especially in confined areas, by working in a chemical fume hood.[6]
-
Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[6]
-
Conclusion
Allyl isonicotinate is a synthetically accessible and versatile molecule that combines the desirable properties of the isonicotinate pharmacophore with the reactive potential of an allyl group. Its well-defined chemical structure and spectroscopic properties make it an attractive building block for medicinal chemistry and materials science. While its own biological profile is yet to be fully explored, the known activities of its constituent motifs suggest that it holds significant promise as a scaffold for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
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NCBI Bookshelf. (1999). Allyl Isothiocyanate. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Retrieved from [Link]
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